molecular formula C11H14 B14609863 Undecapentaene CAS No. 60672-16-4

Undecapentaene

Cat. No.: B14609863
CAS No.: 60672-16-4
M. Wt: 146.23 g/mol
InChI Key: ZABBUBXHTRMHBY-UHFFFAOYSA-N
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Description

Undecapentaene refers to unsaturated hydrocarbons with 11 carbon atoms and five conjugated double bonds. Two distinct isomers are prominent in literature:

  • Linear 1,3,5,7,9-Undecapentaene (CAS 676578-99-7): A straight-chain polyene with alternating double bonds in the (3E,5E,7E,9E)-configuration, molecular formula C₁₁H₁₄, and molecular weight 146.23 g/mol .
  • Bicyclo[4.4.1]this compound (CAS 2443-46-1): A bicyclic annulene derivative with a fused ring system, molecular formula C₁₁H₁₀, and molecular weight 142.20 g/mol .

These isomers exhibit unique electronic and structural properties due to differences in conjugation and ring strain, making them subjects of interest in organic chemistry and materials science.

Properties

IUPAC Name

undeca-1,3,5,7,9-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-5-7-9-11-10-8-6-4-2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBUBXHTRMHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707355
Record name Undeca-1,3,5,7,9-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60672-16-4
Record name Undeca-1,3,5,7,9-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecapentaene can be synthesized through several methods. One common approach involves the photoirradiation of 10-diazobicyclo[6.3.0]undeca-formed compounds using a high-pressure mercury lamp . This method generates highly reactive species in solution, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar photoirradiation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure mercury lamps and controlled environments are crucial for the successful production of this compound.

Chemical Reactions Analysis

Types of Reactions

Undecapentaene undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form products like azulene.

    Reduction: Can be reduced under specific conditions to form saturated hydrocarbons.

    Substitution: Reacts with nucleophiles and electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Methanol or benzene under controlled conditions.

Major Products Formed

Scientific Research Applications

Undecapentaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecapentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as the formation of reactive intermediates or the stabilization of certain molecular structures. The pathways involved often include electron transfer processes and the formation of resonance-stabilized intermediates .

Comparison with Similar Compounds

1,3,5,7,9-Undecapentaene vs. 1,3,5,7-Nonatetraene

Property 1,3,5,7,9-Undecapentaene 1,3,5,7-Nonatetraene
Molecular Formula C₁₁H₁₄ C₉H₁₂
Conjugation Length 5 double bonds 4 double bonds
Stability Higher reactivity due to extended conjugation More stable, shorter conjugation
Applications Potential in optoelectronics Used in synthesis of carotenoids

The extended conjugation in undecapentaene enhances its ultraviolet (UV) absorption range compared to nonatetraene, making it suitable for light-harvesting materials .

Cyclic Annulenes

Bicyclo[4.4.1]this compound vs. [10]Annulene

Property Bicyclo[4.4.1]this compound [10]Annulene
Structure Bicyclic with fused rings Monocyclic, planar
Aromaticity Non-aromatic due to strain Anti-aromatic (4n π-electrons)
Boiling Point 324.9°C ~200°C (extrapolated)
Synthetic Utility Model for strained hydrocarbons Studied for aromaticity exceptions

The bicyclic structure of CAS 2443-46-1 introduces steric strain, reducing its thermal stability compared to planar annulenes .

Comparison with Functionally Similar Compounds

Conjugated Dienes in Polymer Chemistry

This compound vs. 1,3-Butadiene

Property This compound 1,3-Butadiene
Polymerization Potential Forms rigid, conductive polymers Forms flexible elastomers (e.g., rubber)
Conductivity Higher due to extended π-system Insulating
Industrial Use Niche applications in specialty polymers Bulk production for tires

The extended conjugation in this compound enables charge delocalization, unlike 1,3-butadiene, which lacks sufficient π-overlap for conductivity .

Spectroscopic Analysis

  • UV-Vis Spectra : Linear this compound (CAS 676578-99-7) shows λₘₐₓ at 320 nm , while bicyclo[4.4.1]this compound (CAS 2443-46-1) absorbs at 280 nm due to reduced conjugation .
  • NMR Shifts : The bicyclic isomer exhibits upfield shifts for bridgehead protons (δ = 5.2 ppm) compared to linear analogs (δ = 6.0–6.5 ppm), reflecting ring strain .

Thermodynamic Stability

Compound ΔHf (kJ/mol) ΔGf (kJ/mol)
Linear this compound +120.3 +98.7
Bicyclic this compound +158.9 +135.4

The bicyclic isomer’s higher enthalpy of formation confirms greater strain .

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